Eicosanyl caffeate is a natural product found in Glycyrrhiza inflata and Glycyrrhiza glabra with data available.
Eicosanyl caffeate
CAS No.: 28593-90-0
Cat. No.: VC21234789
Molecular Formula: C29H48O4
Molecular Weight: 460.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28593-90-0 |
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Molecular Formula | C29H48O4 |
Molecular Weight | 460.7 g/mol |
IUPAC Name | icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ |
Standard InChI Key | LTSJTDDQUOUKJT-XTQSDGFTSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Appearance | Powder |
Chemical Structure and Properties
Eicosanyl caffeate is characterized by its unique chemical structure comprising a caffeic acid moiety linked to a long-chain fatty alcohol through an ester bond. The compound is formally known as icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate and can also be called eicosyl caffeate or eicosanyl(E)-caffeate .
Table 1: Chemical Identifiers of Eicosanyl Caffeate
Parameter | Value |
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CAS Number | 28593-90-0 or 905726-67-2 |
Molecular Formula | C₂₉H₄₈O₄ |
Molecular Weight | 460.69 g/mol |
Exact Mass | 460.35500 |
Synonyms | Eicosyl caffeate; Eicosanyl(E)-caffeate; 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, eicosyl ester, (2E)- |
The physical and chemical properties of eicosanyl caffeate contribute to its biological activities and pharmaceutical potential. The compound possesses both hydrophilic elements (the catechol moiety from caffeic acid) and lipophilic characteristics (the long-chain fatty alcohol), giving it amphiphilic properties that influence its bioavailability and interaction with biological systems .
Table 2: Physical and Chemical Properties of Eicosanyl Caffeate
Property | Value |
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Density | 0.999 |
Flash Point | 179°C |
PSA (Polar Surface Area) | 66.76000 |
LogP | 8.69590 |
Hazard Statements | H413 (May cause long lasting harmful effects to aquatic life) |
RIDADR | NONH for all modes of transport |
The catechol structure (3,4-dihydroxyphenyl group) in eicosanyl caffeate is primarily responsible for its antioxidant properties, as these hydroxyl groups can donate hydrogen atoms to neutralize free radicals. Meanwhile, the long hydrocarbon chain (C20) contributes to its lipophilicity and membrane interactions .
Natural Sources
Eicosanyl caffeate occurs naturally in several plant species, most notably in the Glycyrrhiza genus. It has been isolated and identified in Glycyrrhiza inflata and Glycyrrhiza glabra (licorice), plants with a long history of use in traditional medicine systems worldwide. Licorice roots contain various bioactive compounds, including flavonoids, triterpenes, saponins, and phenolic compounds such as eicosanyl caffeate.
Isolation and Preparation
The isolation and preparation of eicosanyl caffeate from natural sources typically involve several steps, including extraction, fractionation, and purification. A patented process for preparing a phytochemical composition containing eicosanyl caffeate and docosyl caffeate from Glycyrrhiza species involves the following procedure :
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Extraction of powdered plant parts (preferably roots) with solvents
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Filtering, drying, and fractionating the extract
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Subjecting the residue to preparative HPLC to obtain the desired compounds
One specific extraction method described in a patent involves refluxing powdered Glycyrrhiza roots with acetone, as detailed below:
"The powdered plant material Glycyrrhiza roots (15kg) were extracted by refluxing with acetone (6 L x 3) and the acetone extract was concentrated under vacuum at less than 50°C to a thick paste. The resultant thick paste was dried in a vacuum tray dryer at less than 60°C and the dried extract was milled and powdered to obtain the present invention which contains two caffeic acid derivative esters viz., eicosanyl caffeate (1) and docosyl caffeate (2)."
Alternative extraction methods may involve successive extraction using different solvents such as ethyl acetate, methanol, and water. The choice of extraction method can significantly impact the yield and purity of the isolated compound. Following extraction, various chromatographic techniques, particularly preparative HPLC, are employed to isolate and purify eicosanyl caffeate from the complex plant extract .
Biological Activities
Elastase Inhibition
Eicosanyl caffeate has demonstrated significant elastase inhibitory activity. Elastase is an enzyme that degrades elastin, a protein crucial for maintaining the elasticity of tissues such as the lungs, skin, and blood vessels. Excessive elastase activity is associated with various pathological conditions, including emphysema, chronic obstructive pulmonary disease (COPD), and skin aging.
In enzymatic assays, eicosanyl caffeate exhibited potent elastase inhibition with an IC₅₀ value of 0.99 μg/ml (95% confidence interval: 0.8-1.1 μg/ml). This inhibitory activity was stronger than that of docosyl caffeate (IC₅₀ = 1.4 μg/ml) and significantly more potent than the positive control ursolic acid (IC₅₀ = 10.8 μg/ml) .
Table 3: Elastase Inhibition by Eicosanyl Caffeate and Related Compounds
Sample | IC₅₀ (μg/ml) | 95% Confidence Interval |
---|---|---|
Eicosanyl caffeate | 0.99 | 0.8-1.1 |
Docosyl caffeate | 1.4 | 1.2-1.5 |
Ursolic acid (positive control) | 10.8 | 8.8-13.5 |
The potent elastase inhibitory activity of eicosanyl caffeate suggests its potential applications in managing conditions related to excessive elastase activity, such as inflammatory lung diseases and dermatological conditions associated with reduced skin elasticity .
Pharmaceutical Applications
The biological activities of eicosanyl caffeate, particularly its elastase inhibitory and antioxidant properties, suggest various potential pharmaceutical applications. A patented phytochemical composition comprising eicosanyl caffeate and docosyl caffeate has been proposed specifically for the management of ulcers, gut mucosal health, and gut-related disorders .
According to the patent, the composition can be formulated into various dosage forms, including:
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Tablets
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Troches
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Lozenges
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Aqueous or oily suspensions
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Dispersible powders or granules
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Emulsions in hard or soft gel capsules
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Syrups
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Elixirs
The recommended dosage range for this composition is approximately 100 mg to 500 mg per day, which can be administered in divided doses or as a single dose . The composition may optionally contain other bioactive compounds from licorice, such as glabridin (at a concentration ranging from about 1.0% w/w to about 3.5% w/w), flavonoids (at a concentration ranging from about 5.0% w/w to 20.0% w/w), and glycyrrhizinic acid and glycyrrhetinic acid (at a concentration of about 0.3% w/w) .
The potential therapeutic applications of eicosanyl caffeate extend beyond gastrointestinal disorders to conditions characterized by excessive elastase activity and oxidative stress, such as inflammatory and degenerative diseases. Its anti-inflammatory and antioxidant properties may also be beneficial in managing conditions such as inflammatory bowel disease, peptic ulcers, and other inflammatory gastrointestinal disorders .
Manufacturer | Product Number | Product Description | CAS Number | Packaging | Price (USD) | Updated |
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Arctom | AS249727 | Eicosanylcaffeate | 28593-90-0 | 5mg | $248 | 2021-12-16 |
Crysdot | CD32001743 | Eicosanylcaffeate 95+% | 28593-90-0 | 5mg | $634 | 2021-12-16 |
Several suppliers offer eicosanyl caffeate for research purposes, including Labnetwork Inc., TargetMol Chemicals Inc., BioBioPha Co., Ltd., Sichuan Wei Keqi Biological Technology Co., Ltd., ALB Technology Limited, Wuhan ChemFaces Biochemical Co., Ltd., EMMX Biotechnology LLC, Shanghai YuanYe Biotechnology Co., Ltd., Absin Bioscience Inc., Shanghai Binsui Biotechnology Co., Ltd., and Vulcanchem .
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